1,3-Diolein

Catalog No.
S622051
CAS No.
2465-32-9
M.F
C39H72O5
M. Wt
621.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Diolein

CAS Number

2465-32-9

Product Name

1,3-Diolein

IUPAC Name

[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

Molecular Formula

C39H72O5

Molecular Weight

621.0 g/mol

InChI

InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17-,20-18-

InChI Key

DRAWQKGUORNASA-CLFAGFIQSA-N

SMILES

Array

Synonyms

(9Z)-9-Octadecenoic Acid 2-Hydroxy-1,3-propanediyl Ester; (Z)-9-Octadecenoic Acid 2-Hydroxy-1,3-propanediyl Ester; 1,3-Diolein; (Z,Z)-1,3-Dioctadecenoyl Glycerol; 1,3-Glyceryl Dioleate; Glycerol 1,3-Dioleate; sn-1,3-Dioleoylglycerol

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C\CCCCCCCC

The exact mass of the compound 1,3-Diolein is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Glycerides - Diglycerides - Supplementary Records. It belongs to the ontological category of 1,3-diglyceride in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

1,3-Diolein (CAS: 2465-32-9) is a diacylglycerol featuring two oleic acid chains esterified to the sn-1 and sn-3 positions of a glycerol backbone. This symmetrical, achiral structure distinguishes it from its sn-1,2 isomer and is fundamental to its functional properties in both biochemical synthesis and materials science. [REFS-1, REFS-2] As a key intermediate, its primary value lies in its use as a specific, high-purity precursor for structured triglycerides and as a structural component in advanced lipid-based delivery systems, where isomeric purity directly impacts the final product's characteristics and performance. [REFS-3, REFS-4]

Substituting 1,3-Diolein with its 1,2-diolein isomer, a crude diglyceride mixture, or other glycerides like monoolein or triolein is often unviable for specialized applications. In the enzymatic synthesis of structured triglycerides, such as the human milk fat substitute OPO (1,3-dioleoyl-2-palmitoylglycerol), the 1,2-isomer is a reaction byproduct and impurity that must be minimized. [1] Furthermore, the distinct molecular geometry of 1,3-diolein (symmetrical) versus 1,2-diolein (asymmetrical, chiral) leads to fundamentally different self-assembly behavior in lipid nanostructures, directly impacting the architecture and stability of drug delivery vehicles. [2] Therefore, for applications demanding high regiochemical purity and specific phase behavior, selecting the correct isomer is a critical procurement decision, not a trivial substitution.

High-Yield Precursor for Structured Triglyceride Synthesis with Minimal Isomeric Impurity

In the enzymatic synthesis of intermediates for human milk fat substitutes (HMFS), the use of specific lipases enables high selectivity for 1,3-Diolein. One optimized process achieves a 1,3-diolein yield of 93.7% while concurrently limiting the formation of the undesired 1,2-diolein isomer to just 2.6%. [1] Another chemoenzymatic route reports a crude reaction mixture containing 90.8% 1,3-diolein, which can be purified to 98.6% purity. [2] This high isomeric purity is critical as 1,3-diolein is the direct precursor for acylating the sn-2 position to produce structured lipids like OPO (1,3-dioleoyl-2-palmitoylglycerol). [2]

Evidence DimensionIsomeric Yield in Optimized Enzymatic Synthesis
Target Compound Data93.7% yield of 1,3-Diolein
Comparator Or Baseline1,2-Diolein (isomeric byproduct) yield: 2.6%
Quantified DifferenceAchieves a ~36-fold higher yield of the desired 1,3-isomer compared to the 1,2-isomer byproduct.
ConditionsNovozym 435-mediated esterification of oleic acid with monoolein at 60°C.

For manufacturing high-value structured lipids, starting with high-purity 1,3-Diolein minimizes downstream purification costs and ensures the correct final product structure.

Unique Control over Nanoparticle Architecture in Drug Delivery Formulations

The specific positional isomerism of diolein dictates the internal architecture of pH-responsive nanoparticles. In formulations with 2-hydroxyoleic acid at a 3:2 weight ratio (diolein:2OHOA) at pH 9.0, pure 1,3-Diolein induces the formation of an inverse hexagonal (H2) phase. In contrast, under identical conditions, the 1,2-diolein isomer also forms a hexagonal phase, but a mixture of the two isomers suppresses this phase transition, resulting in a lamellar (Lα) phase. [1] This demonstrates that the symmetrical geometry of 1,3-Diolein provides a distinct self-assembly behavior compared to its chiral 1,2-isomer or a mixed-isomer system.

Evidence DimensionResulting Nanostructure Phase
Target Compound DataInverse hexagonal (H2) phase
Comparator Or BaselineMixture of 1,2- and 1,3-diolein: Lamellar (Lα) phase
Quantified DifferenceQualitative difference in the fundamental liquid crystalline phase (Hexagonal vs. Lamellar).
ConditionsAqueous nanodispersions with 2-hydroxyoleic acid (3:2 weight ratio) at pH 9.0 and 25°C.

For developers of advanced drug delivery systems, selecting pure 1,3-Diolein provides precise control over nanoparticle structure, which is critical for drug loading, release kinetics, and stability.

Distinct Thermal Profile for Optimized Processing and Handling

1,3-Diolein exhibits a distinct melting point that differentiates it from other common glycerides, influencing its handling, storage, and formulation processing. Its reported melting point of 21.5°C means it is a liquid or soft solid at typical ambient temperatures. This is significantly lower than the melting point of 1-monoolein, a common monoglyceride substitute, which melts at approximately 35°C. [1] Conversely, it is higher than that of triolein, the corresponding triglyceride, which melts at around -4 to 5°C. [2]

Evidence DimensionMelting Point (°C)
Target Compound Data21.5°C
Comparator Or Baseline1-Monoolein: ~35°C | Triolein: -4 to 5°C
Quantified DifferenceMelts ~13.5°C lower than 1-monoolein and ~16.5-25.5°C higher than triolein.
ConditionsStandard atmospheric pressure.

This specific melting behavior allows for processing at lower temperatures than saturated monoglycerides, potentially preserving sensitive active ingredients, while offering different solidification properties than fully unsaturated triglycerides.

Manufacturing of Human Milk Fat Substitutes (HMFS) for Infant Formula

As a direct precursor for the synthesis of 1,3-dioleoyl-2-palmitoylglycerol (OPO), a structured lipid that mimics the triglyceride profile of human milk fat. The high isomeric purity of 1,3-Diolein is essential for achieving high yields and the correct regiochemistry of the final OPO product, which is critical for infant nutrition. [REFS-1, REFS-2]

Engineering of Advanced Lipid Nanoparticles with Defined Architectures

For the formulation of non-lamellar liquid crystalline nanoparticles (e.g., hexosomes) for drug delivery. The unique, symmetrical molecular shape of 1,3-Diolein enables the formation of specific internal phases (like the H2 phase) that are not accessible with mixed-isomer or 1,2-diolein systems under the same conditions, allowing for precise control over drug encapsulation and release profiles. [3]

Development of Excipients for Pharmaceutical Formulations

Used as a functional excipient where its specific melting point of ~21.5°C is advantageous. This allows for melt-based formulation processes at temperatures lower than those required for saturated glycerides, while providing a different solidification and texture profile compared to triglycerides that are liquid at refrigeration temperatures.

Physical Description

Solid

XLogP3

14.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

620.53797539 Da

Monoisotopic Mass

620.53797539 Da

Heavy Atom Count

44

UNII

ERF7S0XX7K

Other CAS

146478-45-7
25637-84-7
2465-32-9

Wikipedia

Glyceryl 1,3-dioleate

Use Classification

EPA Safer Chemical Functional Use Classes -> Emollients
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

Wholesale and Retail Trade
Food, beverage, and tobacco product manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
9-Octadecenoic acid (9Z)-, diester with 1,2,3-propanetriol: ACTIVE

Dates

Last modified: 08-15-2023

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